2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
Overview
Description
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and an ethyl chain attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the following steps:
Formation of the Ethoxybenzamide Core: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Fluorophenyl Group: The ethoxybenzamide is then subjected to a Friedel-Crafts acylation reaction with 4-fluorophenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Product Formation: The intermediate product is then purified and characterized to obtain the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[2-(4-chlorophenyl)ethyl]benzamide
- 2-ethoxy-N-[2-(4-bromophenyl)ethyl]benzamide
- 2-ethoxy-N-[2-(4-methylphenyl)ethyl]benzamide
Uniqueness
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-16-6-4-3-5-15(16)17(20)19-12-11-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVNXJMWNJEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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